

Evaluating the Specificity of CHMFL-VEGFR2-002 Against Other Kinases: A Comparative Guide

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Compound of Interest		
Compound Name:	VEGFR-2-IN-37	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CHMFL-VEGFR2-002, focusing on its specificity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in relation to other kinases. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound for applications where selective VEGFR-2 inhibition is critical.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis, making it a significant target for anti-cancer therapies.[1][2] Many existing VEGFR-2 inhibitors are multi-targeted, which can lead to off-target side effects and limit their clinical utility.[1][2] Therefore, the development of highly selective VEGFR-2 inhibitors is of great interest. This guide focuses on CHMFL-VEGFR2-002, a novel inhibitor reported to have high selectivity for VEGFR-2.[1][2]

Kinase Inhibition Profile of CHMFL-VEGFR2-002

The following table summarizes the inhibitory activity of CHMFL-VEGFR2-002 against a panel of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50



(half-maximal growth inhibition) values, providing a quantitative measure of the compound's potency and selectivity.

Kinase Target	CHMFL-VEGFR2-002 (GI50, nM)	Sunitinib (GI50, nM)
VEGFR-2	150	-
VEGFR-1	>10,000	-
VEGFR-3	>10,000	-
PDGFRα	620	-
PDGFRβ	618	-
RET	>10,000	-
FGFR1	>10,000	-
FGFR2	>10,000	-
FGFR3	>10,000	-
CSF1R	>10,000	-
c-Kit	>10,000	-
FLT3	>10,000	-
ABL	>10,000	-
Src	>10,000	-
Lck	>10,000	-
EGFR	>10,000	-
HER2	>10,000	-
MEK1	>10,000	-

Biochemical assays showed CHMFL-VEGFR2-002 to have an IC50 of 66 nM for VEGFR-2.[1] [2] The cellular GI50 data presented in the table demonstrates high selectivity for VEGFR-2 over other closely related kinases.[1]



Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods, to determine the IC50 values of a test compound like CHMFL-VEGFR2-002.

Objective: To quantify the inhibitory effect of a compound on the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The presence of an inhibitor reduces the kinase activity, which can be detected by various methods, such as luminescence, fluorescence, or radioactivity.

Materials:

- Purified recombinant kinase (e.g., VEGFR-2)
- Kinase substrate (e.g., a generic peptide or a specific protein)
- Adenosine 5'-triphosphate (ATP)
- Test compound (e.g., CHMFL-VEGFR2-002) dissolved in a suitable solvent (e.g., DMSO)
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well or 384-well microplates
- Microplate reader capable of detecting the signal (e.g., luminescence)

Procedure:

• Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

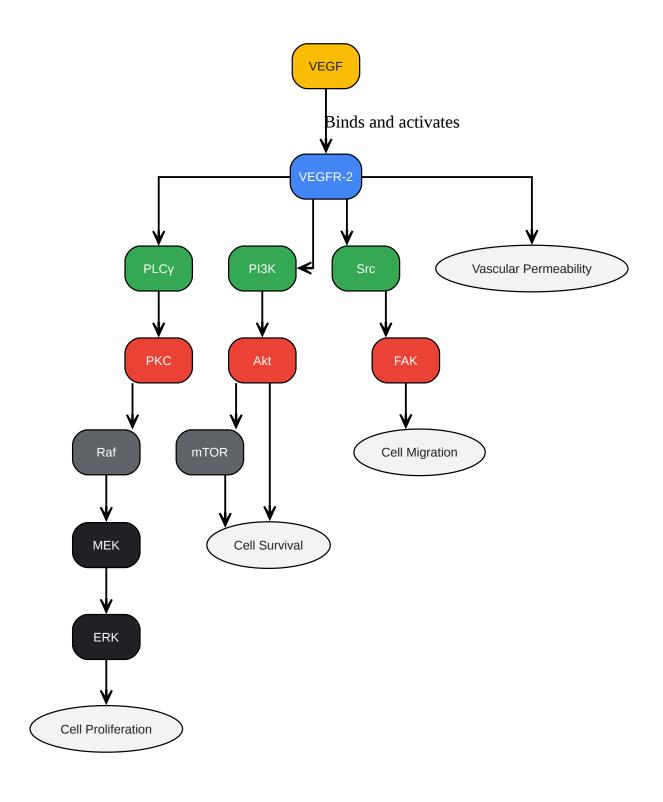


- Reaction Setup: To the wells of a microplate, add the kinase, the substrate, and the serially diluted test compound or controls.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Reaction Termination and Signal Detection: Stop the reaction and measure the kinase
 activity according to the manufacturer's instructions for the chosen detection reagent. For
 instance, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and
 deplete the remaining ATP. Subsequently, a second reagent is added to convert the
 produced ADP into ATP, which is then used to generate a luminescent signal.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can then be calculated using a suitable data analysis software.

Visualizations VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF.





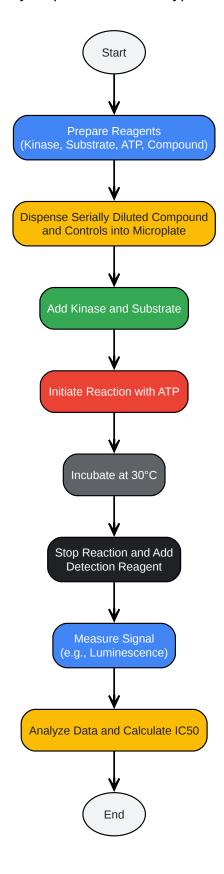
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Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.



Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps involved in a typical in vitro kinase inhibition assay.





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Caption: Workflow for an in vitro kinase inhibition assay.

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References

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